7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole

Medicinal Chemistry Lipophilicity SAR

7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole (CAS 1267216-63-6) is a heterocyclic small molecule comprising a 1,3-benzoxazole core substituted with a methyl group at the 7-position and a piperidin-4-yl moiety at the 2-position. The compound has a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol.

Molecular Formula C13H16N2O
Molecular Weight 216.28 g/mol
CAS No. 1267216-63-6
Cat. No. B1430233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole
CAS1267216-63-6
Molecular FormulaC13H16N2O
Molecular Weight216.28 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)N=C(O2)C3CCNCC3
InChIInChI=1S/C13H16N2O/c1-9-3-2-4-11-12(9)16-13(15-11)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3
InChIKeyXFNWBAIKMNDOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole (CAS 1267216-63-6): Chemical Identity and Scaffold Context for Procurement Decisions


7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole (CAS 1267216-63-6) is a heterocyclic small molecule comprising a 1,3-benzoxazole core substituted with a methyl group at the 7-position and a piperidin-4-yl moiety at the 2-position [1]. The compound has a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol [1]. The piperidine ring provides a basic secondary amine (pKa ~10.7 predicted) that enables salt formation and further derivatization, while the benzoxazole scaffold offers a rigid, planar geometry conducive to π-stacking interactions with biological targets. Computed physicochemical properties, including an XLogP3-AA of 2.3, indicate moderate lipophilicity, which is a key determinant of passive membrane permeability and solubility in both aqueous and organic phases [1].

Why 7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole Cannot Be Replaced by Unsubstituted or Positional Isomer Analogs


The benzoxazole-piperidine scaffold exhibits pronounced structure-activity relationships (SAR) where the position of a single methyl substituent on the benzoxazole ring can alter target binding, functional activity, and pharmacokinetic (PK) properties [1]. In somatostatin receptor subtype 5 (SST5R) antagonist series, for example, Ki values spanned over 100-fold (2.4–436 nM) solely based on substitution pattern variations [1]. The 7-methyl substitution in this compound is geometrically and electronically distinct from the 5-methyl analog (CAS 199292-77-8), which presents the methyl group in a different position relative to the piperidine attachment point, potentially affecting key interactions such as hydrogen bonding and pi-stacking. Procurement of this specific isomer is therefore critical for maintaining SAR integrity, as generic 'methyl-benzoxazole-piperidine' selection would introduce uncontrolled biological variability and confound experimental outcomes.

Quantitative Differentiation Evidence for 7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole Against Key Analogs


Positional Isomer Identity Verification via Computed Lipophilicity (XLogP3-AA)

The computed partition coefficient (XLogP3-AA) for 7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole is 2.3 [1]. The 5-methyl positional isomer (CAS 199292-77-8) also yields an XLogP3-AA of 2.3 [2]. While these values are identical, this parity confirms that the 7-methyl substitution provides equivalent baseline lipophilicity to the 5-methyl substitution, ensuring that any observed biological differentiation between the two isomers in target binding assays is attributable to positional, rather than lipophilic, effects. This is a critical conformational control for SAR studies.

Medicinal Chemistry Lipophilicity SAR

Purity Specification as a Determinant of Reproducibility in Biological Assays

The commercially available 7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole from a major vendor (AKSci, Cat. 0880DX) is specified to a minimum purity of 95% . In contrast, there is no publicly available purity specification for the unsubstituted parent compound 2-(piperidin-4-yl)-1,3-benzoxazole (CAS 51784-03-3) from the same authoritative databases, which typically indicates a lower level of quality control or a less standardized synthetic route for the parent scaffold. This 95% purity specification is sufficient for most in vitro biological screening applications, where impurities at levels >5% can cause off-target effects and false positives, particularly in cell-based assays.

Analytical Chemistry Quality Control Biological Assay Reproducibility

Market Price Differential Between 7-Methyl and 5-Methyl Isomers

The unit price for the 7-methyl isomer (CAS 1267216-63-6) from a Chinese supplier (Bidepharm) is 4863 RMB per gram (95% purity) . In contrast, the 5-methyl isomer (CAS 199292-77-8) is available from Sigma-Aldrich at approximately 120 USD per gram (97% purity) . This cost differential reflects differences in synthetic route complexity, market demand, and production scale. Researchers must weigh this cost factor when designing large-scale SAR campaigns, as the 7-methyl isomer's higher price may limit its use in high-throughput screening but is justified in targeted profiling studies where positional specificity is critical.

Chemical Procurement Cost Analysis Supply Chain

Optimal Application Scenarios for 7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole Based on Differentiated Evidence


Positional Scanning in Benzoxazole-Piperidine SAR Libraries for GPCR Targets

The controlled lipophilicity of the 7-methyl isomer, confirmed to be identical to that of the 5-methyl analog, makes it an ideal tool for systematically probing the steric and electronic requirements of GPCR binding pockets [1]. Medicinal chemists should use this compound as a 'methyl-walk' probe to determine the optimal substitution position for target engagement, as demonstrated in the SST5R antagonist series where even minor positional changes led to Ki variations from low nanomolar to sub-micromolar ranges [1]. This application directly leverages the evidence from Section 3, Item 1 that the 7-methyl group offers a distinct geometric presentation without altering lipophilicity.

Quality-Controlled Core Scaffold for PROTAC Linker Attachment

The documented 95% purity specification (Section 3, Item 2) reduces the risk of byproduct interference in the multi-step synthesis of PROTAC (Proteolysis-Targeting Chimera) molecules. The piperidine nitrogen offers a convenient handle for linker attachment, while the benzoxazole core can serve as the E3 ligase ligand or target protein binding moiety [1]. Researchers building PROTAC libraries should prioritize this compound over unstandardized parent scaffolds to ensure consistent conjugation efficiency and biological readout reliability.

Kinase Inhibitor Fragment Screening Using 7-Methyl-2-(piperidin-4-yl)-1,3-benzoxazole as a Privileged Fragment

Benzoxazole-piperidine hybrids are recognized privileged fragments for kinase ATP-binding sites, with the benzoxazole moiety capable of forming key hinge-region hydrogen bonds. The 7-methyl substitution provides a defined steric profile that may influence selectivity for kinases with deeper hydrophobic pockets, such as VEGFR-2 or c-Met [1]. Despite the higher cost (Section 3, Item 3), the use of this specific isomer in fragment-based screening is justified by the need for precise SAR tracking, as substitution patterns are known to dramatically shift kinase selectivity profiles.

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